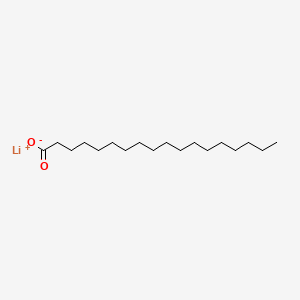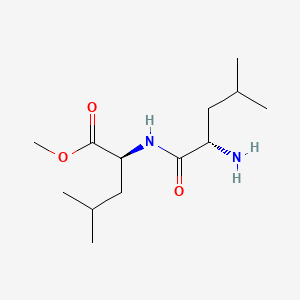
Lithium stearate
概述
描述
Lithium stearate is a chemical compound with the formula LiO₂C(CH₂)₁₆CH₃. It is formally classified as a soap, which is a salt of a fatty acid. This compound is a white, soft solid and is commonly used in various industrial applications, particularly as a thickening agent in lubricating greases .
准备方法
Lithium stearate is typically prepared by the reaction of lithium hydroxide with stearic acid. The reaction can be represented as follows:
LiOH+C17H35COOH→LiO2C(CH2)16CH3+H2O
In industrial settings, the preparation involves dissolving lithium hydroxide in water and then adding stearic acid under controlled conditions. The mixture is heated to facilitate the reaction, and the resulting this compound is filtered and dried .
化学反应分析
Lithium stearate undergoes several types of chemical reactions, including:
Thermal Decomposition: Under an inert atmosphere, this compound decomposes into lithium oxalate before forming lithium carbonate.
Oxidation: In the presence of oxygen, this compound can oxidize, leading to the formation of carboxylic acids.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common reagents and conditions used in these reactions include high temperatures and inert atmospheres for thermal decomposition, and oxygen-rich environments for oxidation. The major products formed from these reactions are lithium oxalate, lithium carbonate, and various carboxylic acids .
科学研究应用
Lithium stearate has a wide range of applications in scientific research and industry:
Lubricating Greases: It is a key component in the formulation of high-temperature lubricating greases due to its excellent thermal stability and lubricating properties.
Release Agents: Used in the production of plastics and rubber, this compound acts as a release agent to prevent materials from sticking to molds.
Pharmaceuticals: In the pharmaceutical industry, this compound is used as an excipient in the formulation of tablets and capsules.
Cosmetics: It is also used in the cosmetics industry as a thickening agent in creams and lotions.
作用机制
The mechanism by which lithium stearate exerts its effects is primarily through its role as a lubricant and stabilizer. In lubricating greases, this compound forms a stable, thickened matrix that reduces friction and wear between moving parts. The molecular structure of this compound allows it to form a protective layer on surfaces, enhancing lubrication and reducing degradation .
相似化合物的比较
Lithium stearate is often compared with other lithium soaps, such as lithium 12-hydroxystearate and lithium sebacate. These compounds share similar properties but differ in their specific applications and thermal stability:
Lithium 12-Hydroxystearate: This compound is also used in lubricating greases but offers better water resistance and higher dropping points compared to this compound.
Lithium Sebacate: Known for its high-temperature stability, lithium sebacate is used in applications requiring extreme thermal resistance.
This compound is unique in its balance of thermal stability, lubricating properties, and ease of production, making it a versatile choice for various industrial applications .
属性
CAS 编号 |
4485-12-5 |
|---|---|
分子式 |
C18H36LiO2 |
分子量 |
291.4 g/mol |
IUPAC 名称 |
lithium;octadecanoate |
InChI |
InChI=1S/C18H36O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI 键 |
FSWZDJUNHJMBSQ-UHFFFAOYSA-N |
SMILES |
[Li+].CCCCCCCCCCCCCCCCCC(=O)[O-] |
手性 SMILES |
[Li+].CCCCCCCCCCCCCCCCCC(=O)[O-] |
规范 SMILES |
[Li].CCCCCCCCCCCCCCCCCC(=O)O |
外观 |
Solid powder |
Key on ui other cas no. |
4485-12-5 66071-82-7 |
物理描述 |
DryPowder; Liquid; OtherSolid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lithium octadecanoate; Lithalure; Lithium stearate; Octadecanoic acid, lithium salt; Stavinor; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lithium stearate function as a lubricant?
A1: this compound acts as a lubricant due to its ability to form a thin, adherent film between moving surfaces, reducing friction and wear. [] This film is created through a combination of physical adsorption and chemical interactions between the this compound molecules and the surfaces.
Q2: How does the addition of this compound affect the stability of suspensions?
A2: While this compound is often used to stabilize dispersions, its effect on suspension stability can be complex. In n-heptane suspensions, low concentrations of this compound actually promote gelation, increasing viscosity. The addition of n-alcohols further influences this behavior, initially decreasing and then, in some cases, increasing the subsidence rate depending on alcohol concentration and adsorption. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H35LiO2. Its molecular weight is 290.42 g/mol.
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: Several spectroscopic techniques can be employed for characterizing this compound:
- Fourier-transform infrared (FTIR) spectroscopy: FTIR is helpful for identifying functional groups and characterizing the structure of this compound. [, , ]
- Nuclear magnetic resonance (NMR) spectroscopy: NMR, particularly saturation narrowed NMR, can be used to study phase transitions in solid this compound. []
- Raman spectroscopy: Raman spectroscopy provides complementary information to FTIR regarding molecular vibrations and structure. []
Q5: How does this compound perform as a lubricant additive in different temperature conditions?
A5: this compound-based greases exhibit temperature-dependent flow properties. Increasing temperature generally reduces flow resistance and influences the rate of change of shearing stress. These properties are also affected by the concentration of this compound in the grease. []
Q6: Can this compound be used with stainless steel powders in powder metallurgy?
A6: this compound is commonly used as a lubricant in stainless steel powder metallurgy, but it often results in high apparent densities but low green strengths. [] New lubricant systems, such as Intralube F, have shown superior performance compared to this compound in terms of both apparent density and green strength. []
Q7: Does this compound exhibit any catalytic activity?
A7: Yes, this compound can act as a catalyst in transesterification reactions. For example, it catalyzes the cross-linking of commercial bisphenol A polycarbonate with novel polycyclic carbonates. []
Q8: How does the cation in stearate salts influence silver stearate formation?
A8: The cation significantly impacts the reaction kinetics and morphology of silver stearate crystals formed. Unlike sodium stearate, which forms micelles, this compound forms vesicles when reacting with silver nitrate. These vesicles alter the nucleation and self-assembly of silver stearate, leading to smaller crystal sizes. Additionally, complete conversion of this compound to silver stearate is hindered by the presence of residual this compound. []
Q9: What factors can impact the water resistance of this compound-thickened greases?
A9: The presence of surface-active impurities, such as sodium soaps and soaps of myristic and oleic acids, can compromise the water resistance of this compound-based greases. These impurities lower surface tension, making the grease more susceptible to water absorption. []
Q10: How can the stability of this compound dispersions in hydrocarbons be improved?
A10: The stability of this compound dispersions in hydrocarbons can be influenced by the choice of hydrocarbon and the addition of additives. For example, using isoparaffinic oils instead of medicinal oil as the dispersion medium can result in lower thickening effects due to differences in soap solubility and swelling. []
Q11: How can the amount of this compound in sebacate-base lubricants be determined?
A11: An accurate method involves treating the lubricant sample with hydrochloric acid followed by ethyl ether extraction to remove interfering compounds. The aqueous extract is then evaporated, and the remaining lithium content is measured using atomic absorption spectroscopy. []
Q12: What techniques can be used to study the morphology of this compound and its derivatives?
A12: Microscopy techniques are valuable for studying the morphology of this compound:
- Cryo-transmission electron microscopy (cryo-TEM): Cryo-TEM allows for high-resolution imaging of this compound structures in their native, hydrated state. []
- Scanning electron microscopy (SEM): SEM provides detailed images of the surface morphology of this compound particles and structures. [, , ]
- Light microscopy: Light microscopy can be used to visualize larger structures formed by this compound, such as fibers in greases. []
Q13: What are the environmental implications of using this compound-based greases?
A13: Conventional this compound greases are often derived from petroleum-based oils, contributing to environmental concerns related to fossil fuel depletion and greenhouse gas emissions. []
Q14: Are there environmentally friendlier alternatives to conventional this compound greases?
A14: Yes, research is exploring the use of renewable resources to create more sustainable greases. For example, waste frying vegetable oils combined with natural fiber additives like cellulose or lignin show potential as bio-based and biodegradable alternatives to traditional greases. []
Q15: How does the solubility of this compound in oil relate to grease properties?
A15: The solubility of this compound in oil is temperature-dependent and influences the formation of soap fibers during grease preparation. Different phase structures of the soap-oil system at various temperatures lead to variations in fiber size and shape, ultimately affecting the hardness and oil separation resistance of the final grease product. []
Q16: What alternatives to this compound are being explored for use in powder metallurgy?
A16: Several alternatives to this compound are being investigated as lubricants in powder metallurgy:
- EBS (ethylene bisstearamide): EBS is commonly used, offering high green strengths but often resulting in lower apparent densities compared to this compound. []
- Intralube F: Intralube F is a newer lubricant system that has demonstrated superior performance in stainless steel powder metallurgy, achieving both high apparent densities and good flow rates. []
- Paraffin wax: Paraffin wax, both in solid and liquid forms, has shown promise as a lubricant in powder metallurgy, particularly for aluminum alloys, yielding high sintered densities and good microstructures. []
- Other lubricants: Zinc stearate, stearic acid, and other metal stearates are also used, each with its own advantages and disadvantages depending on the specific application and desired properties. [, ]
Q17: What are some examples of cross-disciplinary applications of this compound?
A17: this compound finds applications across diverse fields, reflecting its versatile properties:
- Material science: Used as a lubricant and dispersing agent in various materials, including plastics, rubber, and coatings. [, , , ]
- Manufacturing: Employed in powder metallurgy to facilitate the compaction and sintering of metal powders. [, , , , ]
- Electronics: Investigated as an electron injection material in organic light-emitting diodes (OLEDs). []
- Environmental science: Research is exploring the use of bio-based and biodegradable alternatives to conventional this compound greases to reduce environmental impact. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














